Hydrophilicity and Aggregation Resistance: Glucuronide Linker Reduces ADC Aggregation Compared to DXd Platform
In a direct head-to-head study, ADCs constructed with a β-glucuronide cleavable linker demonstrated reduced aggregation and hydrophobicity compared to trastuzumab-deruxtecan (T-DXd, Enhertu) which utilizes a protease-cleavable GGFG tetrapeptide linker [1]. The glucuronide-based ADC maintained superior drug-to-antibody ratios (DAR) and exhibited improved pharmacokinetic profiles, a critical advantage given that high hydrophobicity leads to accelerated plasma clearance and reduced in vivo efficacy [1][2].
| Evidence Dimension | ADC aggregation and hydrophobicity |
|---|---|
| Target Compound Data | Reduced aggregation and hydrophobicity |
| Comparator Or Baseline | Trastuzumab-deruxtecan (T-DXd, Enhertu) |
| Quantified Difference | Reduced aggregation and hydrophobicity (qualitative observation in study) |
| Conditions | Rat pharmacokinetic models; DAR=8 ADCs |
Why This Matters
This matters for procurement because selecting a linker-payload with reduced hydrophobicity directly translates to lower aggregation, improved manufacturability, and better in vivo pharmacokinetics, avoiding the efficacy losses associated with aggregated ADC clearance.
- [1] Watanabe, T., Iwai, Y., Stofleth, J. T., Fujii, T., Seki, T., & Matsuda, Y. (2025). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ACS Omega, 10(34), 38696-38702. View Source
- [2] Watanabe, T., Iwai, Y., Stofleth, J. T., Fujii, T., Seki, T., & Matsuda, Y. (2024). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms (Preprint). ChemRxiv. View Source
